molecular formula C13H15NO3 B039499 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one CAS No. 115350-01-1

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one

Cat. No.: B039499
CAS No.: 115350-01-1
M. Wt: 233.26 g/mol
InChI Key: AZKUQEYGCRAJML-UHFFFAOYSA-N
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Description

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C13H15NO3. It is characterized by the presence of acetyl, allyl, amino, and hydroxy functional groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one: Unique due to its specific functional groups and their arrangement.

    1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)propan-1-one: Similar structure but with a propanone group instead of ethanone.

    1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)butan-1-one: Similar structure but with a butanone group instead of ethanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(5-acetyl-2-amino-4-hydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-5-9-12(14)10(7(2)15)6-11(8(3)16)13(9)17/h4,6,17H,1,5,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKUQEYGCRAJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1N)CC=C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379423
Record name 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115350-01-1
Record name 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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